molecular formula C19H30O5 B1262408 (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol

(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol

Cat. No.: B1262408
M. Wt: 338.4 g/mol
InChI Key: BAJVQMTZYHWAMD-UDIPEWIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxireno[2,3-e]chromene core, followed by the introduction of the hept-1-enyl side chain and the hydroxymethyl group. The reaction conditions often involve the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The double bond in the hept-1-enyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the double bond can produce a fully saturated alkyl chain.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying various biological processes. It can be used in assays to investigate its effects on different cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s unique structure and potential bioactivity make it a candidate for drug development. It can be screened for its efficacy against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects can be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (1aS,2R,4aS,7S,8aR)-3-[(E)-oct-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
  • (1aS,2R,4aS,7S,8aR)-3-[(E)-hex-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol

Uniqueness

The uniqueness of (1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol lies in its specific side chain length and the presence of both hydroxymethyl and oxireno groups

Properties

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

IUPAC Name

(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol

InChI

InChI=1S/C19H30O5/c1-4-5-6-7-8-9-12-13(11-20)16-19(17(24-19)15(12)22)10-14(21)18(2,3)23-16/h8-9,14-17,20-22H,4-7,10-11H2,1-3H3/b9-8+/t14-,15+,16-,17-,19+/m0/s1

InChI Key

BAJVQMTZYHWAMD-UDIPEWIUSA-N

Isomeric SMILES

CCCCC/C=C/C1=C([C@H]2[C@]3(C[C@@H](C(O2)(C)C)O)[C@H]([C@@H]1O)O3)CO

Canonical SMILES

CCCCCC=CC1=C(C2C3(CC(C(O2)(C)C)O)C(C1O)O3)CO

Synonyms

cytosporin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
Reactant of Route 2
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
Reactant of Route 3
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
Reactant of Route 4
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
Reactant of Route 5
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol
Reactant of Route 6
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol

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